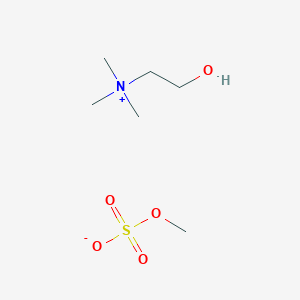
2-Propenoic acid, 2-methyl-, 2-(sulfooxy)ethyl ester, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium 2-(sulphonatooxy)ethyl methacrylate is a chemical compound with the molecular formula C6H13NO6S and a molecular weight of 227.23 g/mol . It is an ionic methacrylate monomer known for its solubility in water and organic solvents . This compound is typically a colorless to pale yellow liquid and is used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ammonium 2-(sulphonatooxy)ethyl methacrylate involves a two-step process:
Formation of Aminoethyl Methacrylate: This is achieved by reacting aminoethanol with methacrylic acid.
Sulfonation: The aminoethyl methacrylate is then reacted with chlorosulfonic acid to produce ammonium 2-(sulphonatooxy)ethyl methacrylate.
Industrial Production Methods: In industrial settings, the production of ammonium 2-(sulphonatooxy)ethyl methacrylate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reactions .
Chemical Reactions Analysis
Types of Reactions: Ammonium 2-(sulphonatooxy)ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form water-soluble polymers.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under controlled temperatures.
Substitution: Reagents like sodium hydroxide can be used under mild conditions.
Major Products:
Substitution: Various substituted methacrylate derivatives.
Scientific Research Applications
Ammonium 2-(sulphonatooxy)ethyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of water-soluble polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for use in drug delivery systems due to its solubility and reactivity.
Industry: Utilized in the production of adhesives, coatings, and surface-active agents.
Mechanism of Action
The mechanism of action of ammonium 2-(sulphonatooxy)ethyl methacrylate primarily involves its ability to undergo polymerization and substitution reactions. The sulfonate group enhances its reactivity, allowing it to interact with various molecular targets and pathways. In biological systems, it can form biocompatible polymers that interact with cellular components, making it useful in medical applications .
Comparison with Similar Compounds
2-Hydroxyethyl methacrylate: Similar in structure but lacks the sulfonate group.
Methacrylic acid: A simpler methacrylate without the ethyl and sulfonate groups.
Uniqueness: Ammonium 2-(sulphonatooxy)ethyl methacrylate is unique due to its ionic nature and the presence of the sulfonate group, which enhances its solubility and reactivity compared to other methacrylates .
Properties
CAS No. |
53621-34-4 |
|---|---|
Molecular Formula |
C6H13NO6S |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
azane;2-sulfooxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C6H10O6S.H3N/c1-5(2)6(7)11-3-4-12-13(8,9)10;/h1,3-4H2,2H3,(H,8,9,10);1H3 |
InChI Key |
WCDLJSPFRWZKPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOS(=O)(=O)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


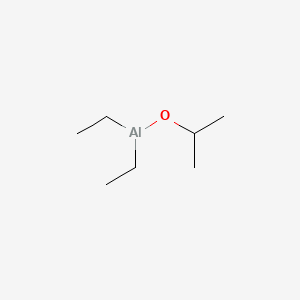
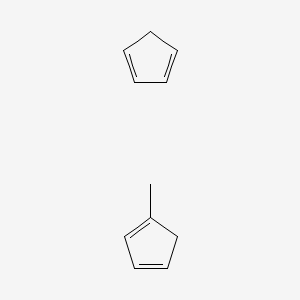

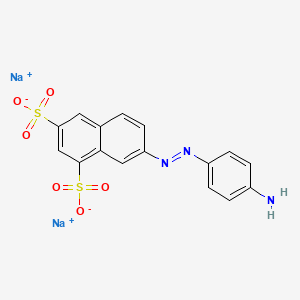
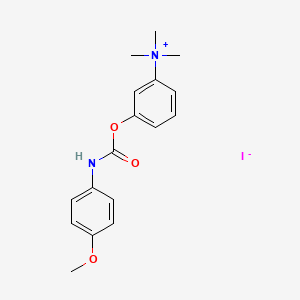
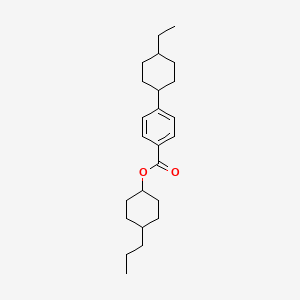
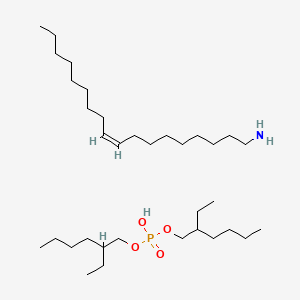
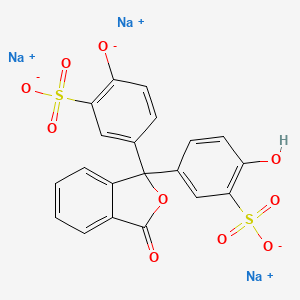
![1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-5-[(2-nitrophenyl)azo]-2-oxonicotinonitrile](/img/structure/B13763248.png)
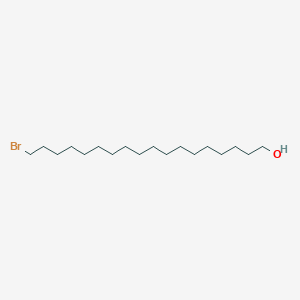
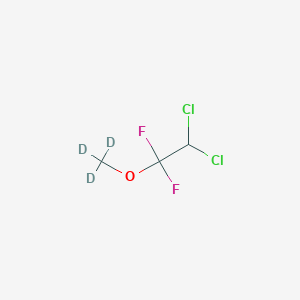
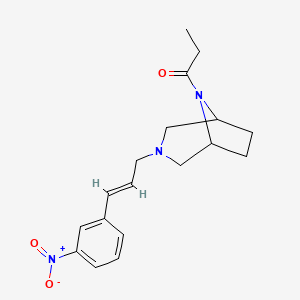
![4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13763273.png)
